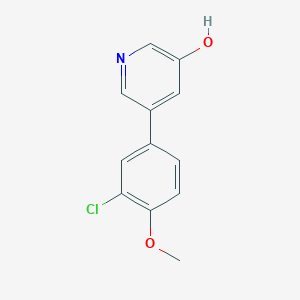

5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQSZZSDBLPVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682996 | |

| Record name | 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261972-86-4 | |

| Record name | 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Chloro 4 Methoxyphenyl Pyridin 3 Ol and Its Structural Analogs

Retrosynthetic Analysis of the 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol Skeleton

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. acs.org For a complex molecule like this compound, this process begins by identifying the most strategic bond disconnections. bldpharm.com

A primary and highly effective disconnection is the carbon-carbon bond linking the pyridine (B92270) and phenyl rings. This leads to two key synthons: a pyridin-3-ol fragment with a reactive site at the 5-position (e.g., a boronic acid or halide) and a correspondingly functionalized 3-chloro-4-methoxyphenyl derivative. This approach is widely used for creating biaryl compounds. sigmaaldrich.com The forward synthesis would typically involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The feasibility of this strategy is supported by the commercial availability of key intermediates like 3-chloro-4-methoxyphenylboronic acid. sigmaaldrich.comorientjchem.org

A second level of retrosynthesis involves breaking down the pyridin-3-ol ring itself. This can be conceptualized through several classical disconnections that lead to simpler, acyclic precursors. acs.org For instance, applying the logic of the Hantzsch pyridine synthesis would involve disconnecting the ring to reveal components like an α,β-unsaturated carbonyl compound, an active methylene (B1212753) compound, and an ammonia (B1221849) source. bldpharm.com Alternatively, a Bohlmann-Rahtz or Guareschi-Thorpe disconnection would lead to different sets of open-chain precursors. wikipedia.org

These retrosynthetic pathways provide a logical framework for devising multiple synthetic routes to the target molecule and its analogs, allowing for flexibility based on the availability of starting materials and desired reaction conditions.

Classical and Modern Approaches to Pyridine Ring Synthesis

The synthesis of the pyridine core is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These range from classical multi-component reactions to modern catalytic cyclizations.

Multi-component Reactions for Pyridinol Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. google.comchemicalbook.com This approach offers significant advantages in terms of operational simplicity, time and energy savings, and reduced waste. orientjchem.org Several MCRs are well-suited for the synthesis of substituted pyridine and pyridinol derivatives. chemicalbook.com

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia source like ammonium (B1175870) acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. wisc.edu Another foundational method is the Guareschi-Thorpe reaction , which provides cyanopyridones from the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. wikipedia.org The Bohlmann-Rahtz pyridine synthesis is another powerful method where an enamine reacts with an ethynyl (B1212043) ketone to produce a substituted pyridine. wikipedia.org These reactions are versatile and can be adapted to produce a wide array of functionalized pyridines. wikipedia.org

| Reaction Name | Reactants | Product Type | Reference(s) |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine (oxidized to Pyridine) | wisc.edu |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl Compound | Cyanopyridone | wikipedia.org |

| Bohlmann-Rahtz | Enamine, Ethynyl Ketone | Substituted Pyridine | wikipedia.org |

| Kröhnke Pyridine Synthesis | Pyridinium (B92312) Salt, α,β-Unsaturated Carbonyl | Substituted Pyridine | wikipedia.org |

These MCRs represent a powerful toolkit for constructing the core pyridinol structure from simple, readily available starting materials.

Cyclization Strategies for Pyridin-3-ol Formation

Modern organic synthesis has introduced sophisticated cyclization strategies that offer alternative routes to the pyridin-3-ol core. One such method is ring-closing olefin metathesis (RCM) . This strategy has been successfully applied to the synthesis of substituted 3-hydroxypyridines by forming the heterocyclic ring from a diene precursor containing a nitrogen atom. masterorganicchemistry.com The resulting cyclic product can then be further processed to yield the final aromatic pyridinol. masterorganicchemistry.com

Another advanced approach involves formal aza [3+3] cycloadditions . These reactions construct the six-membered pyridine ring by combining two three-atom fragments. An efficient method has been described for synthesizing pyridines through a sequence that begins with a four-component reaction to create a tetrahydropyridine (B1245486) intermediate, which is then converted to the final pyridine product through elimination steps. organic-chemistry.org Such strategies are valuable for creating complex heterocyclic frameworks from simple, open-chain precursors. organic-chemistry.org Additionally, transformations of existing heterocyclic systems, such as the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] orientjchem.orggoogle.comoxazine-1,8-diones, can serve as a pathway to construct polycyclic pyridone structures. acs.org

Utility of Substituted Pyridines as Precursors

Instead of constructing the pyridine ring from scratch, an alternative strategy involves modifying an existing, simpler pyridine derivative. This approach is particularly useful for introducing specific substitution patterns.

One method involves the activation of a pyridine ring to make it susceptible to nucleophilic attack. For example, 4-methoxypyridine (B45360) can be activated with an agent like phenyl chloroformate to form a highly reactive pyridinium ion. wikipedia.org This intermediate can then react with a Grignard reagent in a dearomative alkylation, leading to the formation of a chiral dihydropyridone derivative which can be further functionalized. wikipedia.org

Another classical technique is the reaction of Grignard reagents with pyridine N-oxides. masterorganicchemistry.com This reaction typically results in the introduction of a substituent at the 2-position of the pyridine ring. The N-oxide group can then be removed to yield the 2-substituted pyridine. masterorganicchemistry.com These methods demonstrate the versatility of using functionalized pyridines as building blocks for more complex targets.

Regioselective Functionalization Techniques

Achieving the correct substitution pattern on the phenyl ring is critical for the synthesis of this compound. This requires precise control over the introduction of the halogen and methoxy (B1213986) groups.

Introduction of Halogen and Methoxy Substituents on the Phenyl Moiety

The 3-chloro-4-methoxy substitution pattern on the phenyl ring presents a regiochemical challenge. Direct electrophilic chlorination of anisole (B1667542) (methoxybenzene) is not a suitable method, as the methoxy group is an ortho-, para-director, meaning it would direct the incoming chlorine atom to positions 2 and 4, not position 3. organic-chemistry.orgorganic-chemistry.org

A more effective and widely used strategy to achieve the desired 1,2,4-substitution is directed ortho-metalation (DoM) . google.comsigmaaldrich.com This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. google.com In this case, the methoxy group of a starting material like 2-chloroanisole (B146271) can act as a moderate DMG. sigmaaldrich.com

The process involves treating 2-chloroanisole with a strong lithium-based agent like n-butyllithium. The methoxy group directs the lithiation to the adjacent C-3 position, forming a highly reactive aryllithium intermediate. google.com This intermediate can then be "trapped" with an electrophile. To form the necessary precursor for a Suzuki coupling, a boron electrophile such as triisopropyl borate (B1201080) is used, which, after acidic workup, yields the target 3-chloro-4-methoxyphenylboronic acid . acs.org This boronic acid is a stable, often crystalline solid that is an ideal coupling partner for synthesizing the final molecule. orientjchem.orgacs.org This DoM strategy provides a reliable and regioselective route to the required substituted phenyl building block.

Hydroxylation at the Pyridine 3-Position

The direct C–H hydroxylation of a pyridine ring at the 3-position presents a significant challenge in synthetic chemistry. acs.orgnih.govnih.gov This difficulty arises from the inherent electronic properties of the pyridine heterocycle, which typically deactivate the C3 position towards electrophilic attack and create challenges in achieving regioselectivity. acs.orgnih.gov Traditional methods often lack the required selectivity, leading to mixtures of isomers or requiring multi-step, protecting-group-heavy strategies.

A significant advancement in this area is the development of a formal C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govnih.gov This metal-free transformation offers a direct and efficient pathway to 3-pyridinols. acs.orgelsevierpure.com The process begins with the oxidation of the pyridine nitrogen to form a pyridine N-oxide, which is a readily achievable step. nih.gov The subsequent photochemical reaction induces a rearrangement cascade, effectively translocating the oxygen atom from the nitrogen to the C3 position. acs.orgnih.gov This method is noted for its operational simplicity and its compatibility with a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules. acs.orgnih.govnih.gov The resulting 3-hydroxypyridine (B118123) products are valuable intermediates that can be further modified. acs.org

Formation of the Phenyl-Pyridine Linkage, including Suzuki Coupling

The creation of the carbon-carbon bond linking the phenyl and pyridine rings is a critical step in the synthesis of the target compound. Among the most powerful and widely used methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.orglibretexts.org This palladium-catalyzed reaction forms a biaryl linkage by coupling an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org

The general mechanism of the Suzuki coupling involves a catalytic cycle with three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (e.g., a bromopyridine derivative), inserting itself into the carbon-halogen bond to form a palladium(II) complex. libretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a substituted phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle. libretexts.org

The Suzuki reaction is highly valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of many organoboron reagents. nih.gov It can be performed in various solvents, including aqueous mixtures, which adds to its versatility and appeal in industrial applications. wikipedia.org

Advanced Synthetic Strategies

Modern synthetic chemistry increasingly relies on sophisticated, catalyst-driven methods to build complex molecular architectures with high efficiency and control.

Transition Metal-Catalyzed Reactions in Pyridinol Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis and plays a pivotal role in the construction of pyridine rings. nih.govmdpi.com Catalysts based on metals such as palladium, rhodium, iridium, and iron enable the synthesis of highly substituted pyridines through various cyclization strategies that are often difficult or impossible to achieve through traditional thermal reactions. nih.govmdpi.comnih.govacsgcipr.org

These methods are characterized by their convergence and atom economy, often assembling the pyridine ring from simpler acyclic precursors. acsgcipr.org Key strategies include:

[2+2+2] Cycloadditions : This reaction combines two alkyne molecules and a nitrile to form a substituted pyridine ring. Metal catalysis provides a lower energy pathway for this otherwise disfavored cycloaddition. acsgcipr.org

[4+2] Cycloadditions (Diels-Alder Reactions) : Transition metals can catalyze aza-Diels-Alder reactions to form dihydropyridine (B1217469) intermediates, which can then be oxidized to pyridines.

C-H Functionalization : Direct functionalization of pyridine C-H bonds, catalyzed by transition metals, allows for the introduction of various substituents onto a pre-formed pyridine ring, though achieving meta-selectivity can be challenging. nih.gov

These catalytic systems have revolutionized the synthesis of complex nitrogen-containing heterocycles, providing access to a diverse range of pyridinol precursors. mdpi.com

Stereoselective Synthetic Pathways to Chiral Analogs

The synthesis of chiral pyridine derivatives is of great interest, particularly in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. nih.gov Stereoselective dearomatization reactions provide a powerful method for producing chiral, partially hydrogenated pyridines and pyridones from readily available pyridine precursors. mdpi.com

Several catalytic and stereoselective strategies have been developed:

Nucleophilic Addition to Chiral Pyridinium Salts : One established method involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to a chiral pyridinium salt derived from a pyridine. This approach was successfully used in the synthesis of chiral pyridinones. nih.gov

Copper-Catalyzed Asymmetric Conjugate Addition : A highly enantioselective method involves the copper-catalyzed addition of Grignard reagents to β-substituted alkenyl pyridines. nih.gov This transformation is facilitated by a chiral diphosphine ligand and a Lewis acid activator, allowing for the introduction of a wide variety of alkyl groups with high enantioselectivity and functional group tolerance. nih.gov

Asymmetric Hydrogenation : Ruthenium-catalyzed asymmetric hydrogenation of certain pyridine derivatives can produce chiral scaffolds that serve as precursors for tunable chiral ligands. rsc.org

These advanced methods provide crucial pathways to chiral analogs, enabling the exploration of three-dimensional chemical space. mdpi.comrsc.org

Characterization Techniques for Novel Pyridinol Intermediates and Products

The unambiguous identification of newly synthesized compounds and their intermediates is fundamental to synthetic chemistry. A combination of spectroscopic techniques is employed to elucidate molecular structures with high confidence.

Spectroscopic Analysis in Elucidating Molecular Structure

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrations. youtube.com For the target pyridinol, key signals would include a broad absorption for the hydroxyl (-OH) group stretch (typically around 3200–3400 cm⁻¹) and sharp peaks in the 1450-1600 cm⁻¹ region corresponding to the C=C and C=N bond stretching of the aromatic pyridine and phenyl rings. youtube.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for structure elucidation in solution.

¹H NMR : This technique provides information about the chemical environment, number, and connectivity of hydrogen atoms. youtube.com The spectrum would show distinct signals for each proton on the phenyl and pyridine rings, with chemical shifts influenced by adjacent substituents (Cl, -OCH₃, -OH). researchgate.net Protons on the pyridine ring, particularly those near the nitrogen atom, typically appear at a lower field (higher ppm). youtube.com The splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons, helping to establish the substitution pattern. youtube.com

¹³C NMR : This spectrum reveals the number of unique carbon environments in the molecule. nih.gov It would confirm the total number of carbons and distinguish between those in the aromatic rings and the methoxy methyl group.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, helping to confirm the identity of the synthesized compound. researchgate.net

Table 1: Expected Spectroscopic Data for Key Functional Groups

| Functional Group | Technique | Characteristic Signal/Region |

|---|---|---|

| Phenolic/Alcoholic -OH | IR Spectroscopy | Broad peak, ~3200-3400 cm⁻¹ |

| Aromatic C-H | IR Spectroscopy | Sharp peaks, ~3000-3100 cm⁻¹ |

| Aromatic C=C / C=N | IR Spectroscopy | Sharp peaks, ~1450-1600 cm⁻¹ |

| Ether C-O | IR Spectroscopy | Strong peak, ~1000-1300 cm⁻¹ |

| Aromatic Protons (¹H) | ¹H NMR Spectroscopy | ~6.5-8.5 ppm |

| Alcoholic Proton (¹H) | ¹H NMR Spectroscopy | Variable, ~4.0-7.0 ppm |

| Methoxy Protons (-OCH₃) | ¹H NMR Spectroscopy | Singlet, ~3.8-4.0 ppm |

| Aromatic Carbons (¹³C) | ¹³C NMR Spectroscopy | ~110-160 ppm |

| Methoxy Carbon (-OCH₃) | ¹³C NMR Spectroscopy | ~55-60 ppm |

Chromatographic Purification and Purity Assessment

Following the synthesis of this compound and its structural analogs, achieving a high degree of purity is paramount for their subsequent use in research and development. Chromatographic techniques are the predominant methods employed for the purification of these compounds from reaction mixtures, which may contain unreacted starting materials, reagents, and byproducts. The assessment of the final product's purity is then typically conducted using a combination of spectroscopic and spectrometric methods.

Chromatographic Purification

Silica (B1680970) gel column chromatography is a widely utilized technique for the purification of polar, heterocyclic compounds such as substituted pyridinols. The stationary phase, typically silica gel, allows for the separation of compounds based on their differential adsorption affinities. The choice of the mobile phase, or eluent system, is critical for achieving effective separation. A gradient of solvents, commonly starting with a non-polar solvent and gradually increasing the polarity, is often employed to elute the various components from the column.

For compounds structurally similar to this compound, mixtures of hexanes and ethyl acetate (B1210297) are frequently used as the eluent system. For instance, in the purification of related biphenyl (B1667301) compounds, a gradient of n-pentane and diethyl ether was used. amazonaws.com Similarly, the purification of a substituted pyrimidine (B1678525) involved flash chromatography with a mobile phase of 20–50% ethyl acetate in hexanes. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the purified product. After collection, the solvent is removed under reduced pressure to yield the purified compound.

Table 1: Typical Chromatographic Conditions for Purification of Related Heterocyclic Compounds

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Gradients of Hexanes/Ethyl Acetate or n-Pentane/Diethyl Ether |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

| Isolation | Evaporation of solvent from collected fractions under reduced pressure |

Purity Assessment

Once purified, the identity and purity of this compound and its analogs are confirmed through a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation and purity assessment. The chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet), and integration values of the peaks in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons in the molecule. For example, in the characterization of a structurally analogous dichlorophenyl pyridine derivative, the ¹H NMR spectrum showed distinct signals in the aromatic region corresponding to the protons on the pyridine and phenyl rings, as well as singlets for the methoxy and methyl groups. biorxiv.org Similarly, ¹³C NMR provides information on the carbon framework of the molecule. The presence of any impurity would be indicated by extraneous peaks in the NMR spectra.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which should correspond to its calculated molecular weight. This technique provides strong evidence for the elemental composition of the molecule. For instance, the characterization of a 2-chloro-4'-methoxybiphenyl involved confirming its mass with a calculated value of 218.0498 and a found value of 218.0490. amazonaws.com

Melting Point: For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The melting point of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile was determined to be 142-144°C. matrixscientific.com

Table 2: Analytical Techniques for Purity Assessment

| Technique | Information Provided |

| ¹H NMR | Proton environment, structural connectivity, and presence of proton-containing impurities. |

| ¹³C NMR | Carbon skeleton and presence of carbon-containing impurities. |

| HRMS | Exact mass and elemental composition. |

| Melting Point | Purity assessment for solid compounds. |

By employing these chromatographic and spectroscopic methods, researchers can ensure the isolation of this compound and its analogs in a highly pure form, which is essential for obtaining reliable and reproducible data in further studies.

Structure Activity Relationship Sar Studies of 5 3 Chloro 4 Methoxyphenyl Pyridin 3 Ol Derivatives

Exploration of the Pyridin-3-ol Scaffold for Molecular Interactions

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, offering a unique combination of features for molecular interactions. nih.govrsc.org As an isostere of benzene, the pyridine (B92270) ring is planar and capable of engaging in π-π stacking interactions with aromatic residues in biological targets. nih.gov However, the presence of the nitrogen atom fundamentally alters its physicochemical properties compared to a simple phenyl ring. This nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for anchoring a molecule within a protein's binding site. nih.gov Furthermore, the nitrogen atom enhances the scaffold's aqueous solubility and metabolic stability, which are favorable pharmacokinetic attributes. nih.govnih.gov

The hydroxyl group at the 3-position of the pyridine ring is a key functional group for establishing potent interactions. It can serve as both a hydrogen bond donor and acceptor, allowing for versatile binding possibilities. In the context of enzyme inhibition or receptor antagonism, this hydroxyl group can form critical hydrogen bonds with amino acid residues such as aspartate, glutamate (B1630785), or serine, or with the backbone carbonyls of the protein. The combination of the aromatic pyridine ring and the strategically placed hydroxyl group makes the pyridin-3-ol scaffold a potent pharmacophore for designing targeted therapeutics.

Influence of Chloro and Methoxy (B1213986) Substituents on Phenyl Ring Activity

The substitution pattern on the phenyl ring significantly modulates the electronic and steric properties of the entire molecule, thereby influencing its biological activity. In the 5-(3-chloro-4-methoxyphenyl)pyridin-3-ol framework, the chloro and methoxy groups have distinct and complementary effects.

The methoxy group at the 4-position is an electron-donating group through resonance, which can increase the electron density of the phenyl ring. In many instances, the presence of methoxy groups is correlated with enhanced biological activity, including anticancer and antimetastatic effects. nih.gov Studies have shown that increasing the number of methoxy substituents can lead to a decrease in IC50 values, indicating greater potency. nih.gov

Conversely, the chlorine atom at the 3-position is an electron-withdrawing group via induction and is also lipophilic. Halogen substituents, including chlorine, are frequently used in drug design to improve binding affinity by forming halogen bonds or by occupying hydrophobic pockets within the target protein. nih.gov The para-position for a chloro substituent has often been found to be the most potent among various substitution patterns. nih.gov The specific 3-chloro-4-methoxy arrangement creates a unique electronic environment on the phenyl ring that can be optimized for specific biological targets. The interplay between the electron-donating methoxy group and the electron-withdrawing chloro group fine-tunes the molecule's interaction profile.

The table below summarizes the general effects of these substituents on phenyl ring activity based on findings from various derivative studies.

| Substituent | Position | Electronic Effect | Typical Impact on Activity |

| Methoxy (-OCH₃) | para (4-position) | Electron-donating | Often increases potency nih.govnih.gov |

| Chloro (-Cl) | meta (3-position) | Electron-withdrawing | Enhances lipophilicity, can improve binding affinity nih.gov |

Positional Isomerism and its Impact on Structure-Based Research

Positional isomerism plays a critical role in structure-based drug design, as subtle changes in the spatial arrangement of functional groups can lead to dramatic differences in biological activity. nih.govrsc.org For the this compound scaffold, isomerism can be considered for the substituents on the phenyl ring, the position of the phenyl moiety on the pyridine ring, and the location of the nitrogen atom within the pyridine ring itself.

Moving the nitrogen atom from the 3-position (meta-position relative to the phenyl group) to the 2-position (ortho) or 4-position (para) would significantly alter the molecule's geometry and hydrogen bonding capacity. nih.govnih.gov Such changes can affect the stability and secondary structure of the molecule, which in turn influences its interaction with target proteins. nih.gov For example, studies on related pyridine derivatives have shown that changing the pyridine nitrogen from an ortho- to a meta-position can increase a compound's half-life. nih.gov

Similarly, altering the positions of the chloro and methoxy groups on the phenyl ring (e.g., 2-chloro-4-methoxy or 3-chloro-5-methoxy) would change the dipole moment and the steric profile of the molecule. This can affect how the phenyl ring fits into a binding pocket and the nature of its interactions. Research on other scaffolds has consistently shown that the positioning of functional groups is a critical determinant of activity. nih.govnih.gov For instance, fluoro groups on the meta and para positions of a phenyl ring were found to increase antimetastatic effect, highlighting the importance of substituent placement. nih.gov The precise arrangement in this compound is therefore a result of optimization for a specific biological target.

The table below illustrates the potential impact of positional isomerism on molecular properties.

| Isomeric Change | Potential Impact | Reference |

| Pyridine N position (ortho, meta, para) | Alters molecular geometry, H-bonding, stability, and micelle morphology. | nih.govnih.gov |

| Phenyl ring substituent position | Modifies electronic distribution, steric hindrance, and binding pocket fit. | nih.govnih.gov |

| Phenyl group on pyridine ring | Changes overall shape and orientation of functional groups. | nih.gov |

Rational Design of Analogs Based on the this compound Framework

The this compound scaffold serves as a robust framework for the rational design of new analogs with improved or novel activities. This process involves systematic modifications to different parts of the molecule.

The pyridine ring is a prime target for modification to fine-tune the molecule's properties. nih.gov While the pyridin-3-ol core is essential for certain interactions, adding other substituents to the available positions on the pyridine ring can enhance potency or selectivity. For example, the introduction of small alkyl groups, such as methyl, has been explored in other pyridine series, although this does not always lead to improved potency and may necessitate further modifications elsewhere on the molecule. nih.gov Other modifications could include introducing different functional groups to alter the ring's electronics or steric bulk, or even replacing the pyridine with another heterocycle to explore different binding modes. The goal of these modifications is often to enhance properties like membrane permeability or to avoid issues with high lipophilicity. nih.gov

The phenyl moiety offers numerous avenues for structural elaboration. mdpi.com While the 3-chloro-4-methoxy substitution is established, further modifications can be explored. This could involve:

Adding more substituents: Studies have shown that adding more methoxy groups to a phenyl ring can increase antiproliferative activity. nih.govnih.gov

Replacing existing substituents: The chloro group could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to modulate electronic and steric properties. nih.gov The methoxy group could be replaced with other alkoxy groups (e.g., ethoxy) or a hydroxyl group, which was shown to be beneficial for activity in some benzoxazine (B1645224) analogs. mdpi.commdpi.com

Replacing the phenyl ring: The entire phenyl ring could be substituted with other aromatic systems, such as a naphthalene (B1677914) ring, or various heterocyclic rings (e.g., indole, quinoline) to explore new interactions with the target protein. nih.govacs.orgmdpi.com Replacing the aromatic ring with a non-aromatic one, like a cyclohexyl group, has also been shown to have a significant impact on activity. nih.gov

A powerful strategy in modern drug design is to use a core scaffold, such as this compound, and attach various side chains via chemical linkers. nih.govresearchgate.net This approach can be used to develop multi-target compounds or to create prodrugs for targeted delivery. researchgate.netresearchgate.net The linker itself is a critical component, as its chemical nature (e.g., cleavable vs. non-cleavable), length, and stability can dictate the pharmacokinetic profile and efficacy of the resulting conjugate. nih.govmdpi.com

For instance, the hydroxyl group on the pyridin-3-ol scaffold could serve as an attachment point for a linker. This linker could then connect to another pharmacophore, a targeting moiety, or a solubilizing group. The design of such linkers is a sophisticated field of chemistry, with options ranging from simple alkyl chains to more complex, pH-sensitive or enzyme-labile systems designed to release an active payload at a specific site. nih.govmdpi.com This strategy allows for extensive diversification of the original framework, opening up possibilities for new therapeutic applications.

Conformational Analysis and its Correlation with Molecular Behavior

Computational studies, including molecular mechanics and quantum chemical calculations, are instrumental in elucidating the conformational preferences of such molecules. These analyses can predict the lowest energy conformations and the energy barriers between different rotational states. For biaryl compounds, the planarity or non-planarity of the molecule is a critical determinant of its properties.

In the case of this compound and its derivatives, the substituents on both the phenyl and pyridine rings significantly impact the conformational landscape. The chlorine atom at the 3-position and the methoxy group at the 4-position of the phenyl ring, along with the hydroxyl group at the 3-position of the pyridine ring, contribute to the electronic distribution and steric hindrance around the pivotal bond.

Generally, for biaryl systems, ortho-substituted compounds tend to adopt a non-planar conformation to alleviate steric strain between the substituents on the adjacent rings. While the chlorine atom in this compound is not at the ortho position, its electronic influence, combined with that of the methoxy and hydroxyl groups, can affect the electron density of the rings and the nature of the inter-ring bond. This, in turn, influences the rotational energy profile.

The correlation between the conformational behavior and the biological activity of phenylpyridine derivatives is a key aspect of structure-activity relationship (SAR) studies. The specific dihedral angle adopted by the molecule can determine how well it fits into the binding pocket of a biological target, such as an enzyme or a receptor. A more rigid conformation, if it matches the binding site's geometry, can lead to higher affinity and potency. Conversely, a molecule with greater conformational flexibility might be able to adapt to different binding sites but may lose some binding energy in the process.

Quantitative Structure-Activity Relationship (QSAR) models often incorporate conformational descriptors to predict the biological activity of a series of compounds. These descriptors can include the calculated dihedral angle of the lowest energy conformation or the energy required to adopt a specific, biologically active conformation.

While specific experimental data on the conformational analysis of this compound is not extensively available in the public domain, the principles of biaryl conformational analysis provide a framework for understanding its likely molecular behavior. The table below illustrates hypothetical conformational data for a series of 5-phenylpyridin-3-ol derivatives to demonstrate how such data would be presented.

Interactive Data Table: Conformational and Activity Data for Hypothetical 5-Arylpyridin-3-ol Derivatives

| Compound | R1 | R2 | Calculated Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) | Biological Activity (IC₅₀, µM) |

| 1 | H | H | 45.2 | 2.1 | 15.8 |

| 2 | Cl | H | 55.7 | 3.5 | 8.2 |

| 3 | H | OCH₃ | 42.1 | 1.9 | 12.5 |

| 4 | Cl | OCH₃ | 60.3 | 4.2 | 5.1 |

| 5 | F | OCH₃ | 58.9 | 3.9 | 6.7 |

This table showcases how variations in substituents (R1 and R2) can influence the preferred dihedral angle between the two aromatic rings, the energy barrier to rotation, and, consequently, the biological activity. Such data is crucial for medicinal chemists to design new derivatives with optimized spatial arrangements for enhanced therapeutic effects.

Mechanistic Investigations and Biological Target Interactions of 5 3 Chloro 4 Methoxyphenyl Pyridin 3 Ol

Receptor Ligand Binding and Allosteric Modulation Studies

While the general class of phenyl-pyridine derivatives has been explored for its potential as allosteric modulators of metabotropic glutamate (B1630785) receptors, there is no specific published data on the allosteric modulation of mGluR2 by 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol. The development of positive allosteric modulators (PAMs) for mGluR2 is an active area of research for potential therapeutic applications. However, the specific activity, potency, and efficacy of this compound at this receptor have not been reported.

Data on mGluR2 Allosteric Modulation:

| Modulator Type | EC50/IC50 Value | Percent Potentiation/Inhibition |

| Data not available | Data not available | Data not available |

GABA Uptake Mechanism Interactions

No information is available in the scientific literature regarding the interaction of this compound with GABA uptake mechanisms. Research into compounds with similar core structures has been conducted in the context of GABA receptors, but not specifically on GABA uptake. For example, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), a partial agonist at the GABA(A) receptor, has been studied for its electrophysiological effects on recombinant human GABA(A) receptors. Current time information in Winnipeg, CA. This compound, however, is structurally distinct from this compound, and its mechanism of action is on the receptor itself, not the uptake transporters.

Modulation of Cellular Pathways in in vitro Models (excluding human clinical data)

Direct studies on the anti-inflammatory properties of this compound are not present in the available literature. However, research on structurally related compounds provides some insight into potential, though unconfirmed, mechanisms. For example, the compound 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) has been shown to possess significant anti-inflammatory activity. nih.gov In in vitro models using LPS-stimulated macrophages, DIC was found to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner. nih.gov Furthermore, DIC was observed to reduce levels of COX-2 and inhibit the production of PGE2. nih.gov The mechanism for these effects appears to involve the inhibition of the MAPK/NF-κB signaling pathways. nih.gov It is important to emphasize that while DIC shares some structural motifs with this compound, it is a different molecule, and these findings cannot be directly extrapolated.

There is no specific information detailing the antiproliferative mechanisms of this compound in any cell lines. The broader class of thieno[2,3-d]pyrimidine (B153573) derivatives has been investigated for cytotoxic effects. Some of these compounds have demonstrated inhibitory activity against various tyrosine kinase receptors, which are often overexpressed in cancer cells and play a role in cell proliferation. However, these are structurally different from the pyridine-based structure of this compound.

No studies were found that investigate the antibacterial activity or potential for DNA modification of this compound. Some 4,5-dihydroisoxazole derivatives have been reported to exhibit antibacterial activity, but the specific compounds and their mechanisms of action are not detailed in the context of the target compound. nih.gov

Ligand-Protein Interaction Profiling

A definitive ligand-protein interaction profile for this compound is not available in the public domain. To determine such a profile, experimental studies such as thermal shift assays, affinity chromatography, or computational docking studies would need to be performed. Without such research, any discussion of its binding partners would be purely speculative.

Theoretical and Computational Chemistry of 5 3 Chloro 4 Methoxyphenyl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular geometry, electronic structure, and intramolecular interactions.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 5-(3-chloro-4-methoxyphenyl)pyridin-3-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict optimized molecular geometry, including bond lengths and angles.

In analogous substituted pyridine (B92270) derivatives, DFT studies have been instrumental in determining their structural parameters. For instance, studies on similar bicyclic systems reveal how substituents influence the planarity and bond angles of the aromatic rings. The presence of the chloro and methoxy (B1213986) groups on the phenyl ring, and the hydroxyl group on the pyridine ring, would be expected to cause specific electronic and steric effects, leading to a non-planar conformation between the two rings. Theoretical vibrational analysis using DFT can also predict the infrared and Raman spectra of the molecule, which can be used to confirm its synthesis and structure. In studies of related chloro-methylphenyl isocyanates, DFT calculations have been used to assign vibrational modes with a high degree of accuracy. researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl and pyridin-3-ol rings, while the LUMO may be distributed across the pyridine ring. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT), which is significant for the molecule's optical and electronic properties. In studies of similar methoxy-phenyl substituted compounds, a low HOMO-LUMO energy gap has been associated with strong ICT character. researchgate.net The analysis of FMOs for related pyridine derivatives has shown that such transitions are typically of the π → π* type. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties of a Substituted Pyridine Analog

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | High (e.g., ~ -6.8 eV) | Good electron-donating capability |

| LUMO Energy | Low (e.g., ~ -1.4 eV) | Good electron-accepting capability |

| HOMO-LUMO Gap | Small (e.g., ~ 5.4 eV) | High reactivity and potential for ICT |

Data based on studies of analogous substituted hydroxypyridine molecules. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. This analysis can reveal hyperconjugative interactions and the nature of intramolecular hydrogen bonds.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can reveal the conformational flexibility and dynamics of a compound in different environments, such as in solution or when bound to a protein.

For this compound, MD simulations could elucidate the rotational freedom around the bond connecting the phenyl and pyridine rings, identifying the most stable conformations. Such simulations have been applied to other substituted pyridine derivatives to understand their binding process to biological targets. nih.gov These studies often reveal the importance of specific conformational changes for effective binding and can identify key water molecules that mediate protein-ligand interactions. nih.gov

Docking Studies to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. These studies are essential in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Docking studies of substituted pyridines and pyrimidines into the active sites of various enzymes have identified key interactions responsible for their biological activity. nih.govnih.gov For this compound, docking studies could predict its binding mode to potential protein targets, highlighting the specific interactions that stabilize the ligand-protein complex.

Hydrogen Bonding Networks and Hydrophobic Interactions

The binding of a ligand to a protein is often governed by a combination of hydrogen bonds and hydrophobic interactions. The hydroxyl group of the pyridin-3-ol moiety and the oxygen of the methoxy group in this compound are potential hydrogen bond donors and acceptors. The phenyl and pyridine rings, along with the chloro substituent, can engage in hydrophobic and other non-covalent interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-methylphenyl isocyanate |

| methoxy-phenyl substituted compounds |

| substituted hydroxypyridine |

| substituted imidazoles |

| substituted pyridine derivatives |

| substituted pyrimidines |

Binding Site Characterization

Detailed binding site characterization for this compound is not extensively documented in publicly available scientific literature. However, computational docking studies on analogous pyridinol and chlorophenyl compounds provide a theoretical framework for predicting its potential interactions within a biological target.

The binding mode of a ligand like this compound is governed by a combination of factors including its three-dimensional shape, electronic properties, and the specific amino acid residues lining the binding pocket of a target protein. The key functional groups of this molecule that likely play a crucial role in binding are:

The Pyridinol Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

The Chlorophenyl Group: The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that has gained recognition for its importance in ligand-protein binding. The methoxy group can also act as a hydrogen bond acceptor.

The Phenyl Ring: The aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site.

A hypothetical binding site interaction model for this compound, based on the analysis of similar structures, is presented in the table below.

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| Pyridinol -OH | Asp, Glu, Ser, Thr | Hydrogen Bond (Donor/Acceptor) |

| Pyridinol N | Gln, Asn, His | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Phe, Tyr, Trp | π-π Stacking, Hydrophobic |

| Methoxy -OCH₃ | Gln, Asn | Hydrogen Bond (Acceptor) |

| Chloro -Cl | Backbone C=O, Aromatic rings | Halogen Bond, Hydrophobic |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models developed exclusively for this compound are not available in the current literature, the principles of QSAR can be applied to predict its activity based on its structural features.

The development of a QSAR model for a series of compounds including this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electronegative chlorine and oxygen atoms would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. The bulky chlorophenyl group would be a key determinant of the steric properties.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common. The presence of both polar (hydroxyl, methoxy) and non-polar (chlorophenyl) groups gives the molecule a specific hydrophobic character.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR study could reveal the relative importance of these descriptors in determining the biological activity of a series of pyridinol derivatives. For instance, a positive correlation with a hydrophobic descriptor might suggest that increasing the hydrophobicity of the molecule could enhance its activity.

Crystal Structure Analysis and Hirshfeld Surface Characterization of Pyridinol Compounds

While a specific crystal structure for this compound has not been reported, the analysis of crystal structures of other pyridinol compounds provides valuable insights into the intermolecular interactions that govern their solid-state packing. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.netsigmaaldrich.com

The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. mdpi.com The surface can be mapped with various properties, such as dnorm, shape index, and curvedness, to highlight different types of intermolecular contacts.

dnorm: This property highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Shape Index: This property is used to identify complementary shapes between molecules, which is particularly useful for visualizing π-π stacking interactions, often seen as characteristic red and blue triangular patches. mdpi.com

Fingerprint Plots: These are 2D histograms that summarize the intermolecular contacts, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). researchgate.net The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be calculated from these plots. sigmaaldrich.comresearchgate.net

For pyridinol compounds, common intermolecular interactions observed include:

O-H···N Hydrogen Bonds: A strong and directional interaction between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. researchgate.net

π-π Stacking: Interactions between the aromatic pyridine and/or phenyl rings of adjacent molecules. mdpi.com

C-H···O and C-H···π Interactions: Weaker hydrogen bonds and interactions involving carbon-hydrogen bonds.

The analysis of Hirshfeld surfaces of related pyridinol compounds suggests that the crystal packing of this compound would likely be dominated by a network of hydrogen bonds and π-π stacking interactions, with the chloro and methoxy substituents providing additional points of contact.

| Interaction Type | Description | Visual Cue on Hirshfeld Surface |

| Hydrogen Bonding | Strong directional interaction involving H, N, O. | Bright red spots on the dnorm surface. |

| π-π Stacking | Stacking of aromatic rings. | Complementary red and blue triangles on the shape index map. mdpi.com |

| Halogen Bonding | Interaction involving the chlorine atom. | Can appear as close contacts on the dnorm surface. |

| van der Waals forces | General non-specific interactions. | Represented by the overall shape of the Hirshfeld surface. |

Emerging Research Applications of 5 3 Chloro 4 Methoxyphenyl Pyridin 3 Ol and Its Analogs

Role as Chemical Building Blocks in Complex Molecule Synthesis

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to the synthesis of numerous pharmaceuticals and biologically active compounds. nih.govnih.govamazonaws.com The compound 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol, along with its analogs, serves as a valuable building block for the construction of more intricate molecular architectures. The presence of multiple functional groups—the hydroxyl, the chloro, and the methoxy (B1213986) groups—as well as the nitrogen atom in the pyridine ring, provides several reaction sites for chemical modification. amazonaws.com

Researchers have utilized pyridin-3-ol derivatives to synthesize a variety of heterocyclic compounds. For instance, the general adaptability of pyridine and its derivatives as starting materials allows for significant structural modifications, which has long been a focus for medicinal chemists seeking to create novel compounds with biological utility. nih.govnih.gov The synthesis of complex molecules often involves multi-step processes where the pyridine scaffold is introduced early on and subsequently elaborated. For example, a related derivative, methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate, is commercially available, indicating its utility as a starting material for further chemical transformations. sigmaaldrich.com The ester group in this analog can be readily hydrolyzed or converted into other functional groups, providing a handle for the attachment of different molecular fragments.

The synthesis of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones has been achieved through a one-pot multicomponent reaction, showcasing the utility of pyridine-based starting materials in creating complex, pharmaceutically interesting molecules in an environmentally friendly manner using water as a solvent. nih.gov Furthermore, the synthesis of polycyclic pyrrolo[3,4-b]pyridin-5-ones has been accomplished through sophisticated Ugi-Zhu and cascade reactions, demonstrating the role of pyridine analogs in diversity-oriented synthesis to generate libraries of complex molecules for biological screening. mdpi.com These examples underscore the importance of the 5-aryl-pyridin-3-ol scaffold as a versatile starting point for the synthesis of diverse and complex chemical entities with potential therapeutic applications.

Development of Biochemical Probes for Research

Biochemical probes are essential tools for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, allow for the sensitive and specific detection of biomolecules and cellular events. nih.gov Substituted pyridine derivatives are increasingly being explored for the development of such probes due to their favorable photophysical properties and their ability to be chemically modified to target specific biological structures. nih.govacs.org

Recent research has focused on the design and synthesis of novel push-pull systems based on CF₃-substituted pyridines and pyrimidines. nih.govacs.org These molecules have demonstrated potential as fluorescent probes for bioimaging, particularly for lipid droplets within cells. nih.govacs.org The photophysical properties of these fluorophores, including their absorption and emission spectra, have been characterized in various solvents and in the solid state. nih.govacs.org Many of these compounds exhibit aggregation-induced emission, a phenomenon that makes them highly suitable for bioimaging applications as their fluorescence increases upon aggregation in specific cellular compartments. nih.govacs.org

For instance, certain pyridine derivatives have been shown to accumulate in lipid droplets and exhibit bright fluorescence in the blue-green range, without penetrating the cell nucleus. nih.gov The selectivity of these probes for different cellular organelles can be tuned by modifying their chemical structure. nih.gov The development of such probes from the this compound scaffold could offer new tools for studying cellular metabolism and lipid-related diseases. A new 3,5-disubstituted pyridine containing two porphyrin units has been synthesized and its ability to act as a fluorescent ratiometric probe for zinc ions was evaluated, demonstrating the potential of pyridine derivatives in sensor development. nih.gov The synthesis of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines has also been reported, with these compounds acting as reversible chemosensors for the nanomolar detection of Cu2+ ions. doi.org

Table 1: Photophysical Properties of Selected Pyridine-Based Fluorescent Probes

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in solution) | Target Organelle | Reference |

| Pyridine Derivative 9a | Not specified | 406-481 | Moderate | Lipid Droplets | nih.gov |

| Pyridine Derivative 9c | Not specified | 406-481 | Moderate | Lipid Droplets | nih.gov |

| Pyrimidine (B1678525) Derivative 10a | Not specified | 406-481 | Moderate | Lipid Droplets | nih.gov |

| Pyrimidine Derivative 10b | Not specified | 406-481 | Moderate | Lipid Droplets | nih.gov |

| 3,5-Bis(porphyrinyl)pyridine | Not specified | 608 (with Zn2+) | Not specified | Zinc Ions | nih.gov |

| 1,7-Dipyridyl-bis-pyrazolo-pyridine 6b | Not specified | Not specified | Not specified | Copper Ions | doi.org |

Investigation in Materials Science for Electronic or Optical Properties

The unique electronic properties of pyridine derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. acs.org These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. acs.org The electron-deficient nature of the pyridine ring allows it to function as an effective electron-transporting material in these devices. acs.org

Researchers have demonstrated that modifying the structure of pyridine derivatives, for example by introducing different aromatic groups at various positions on the pyridine ring, can effectively tune their frontier energy levels (HOMO and LUMO). acs.org This tuning is crucial for optimizing the performance of electronic devices by facilitating efficient charge injection and transport. acs.org For instance, pyrene-pyridine integrated systems have been developed and studied as hole-transporting materials for OLEDs, showing good device performance with low driving voltages. nih.gov The introduction of functional groups like methoxy and bromo on the pyridine unit can influence the molecular properties and improve device efficiency. nih.gov

Furthermore, iridium(III) complexes incorporating 2,5-diaryl-pyridines as cyclometalating ligands have been synthesized and their photophysical and electroluminescent properties investigated. researchgate.net These complexes exhibit intense phosphorescent emission and have been successfully used as dopants in phosphorescent OLEDs, achieving high brightness and efficiency. researchgate.net The study of substituted terpyridine compounds and their zinc complexes has also revealed interesting photoluminescent properties in the solid state and in solution, suggesting their potential for developing new luminescent materials. acs.org The investigation of these pyridine-based materials opens up possibilities for creating next-generation displays, lighting, and other electronic devices with improved performance and efficiency.

Table 2: Electronic and Optical Properties of Selected Pyridine-Based Materials

| Compound/Material | HOMO (eV) | LUMO (eV) | Emission Max (nm) | Application | Reference |

| Pyrene-Pyridine Derivatives | ~5.6 | ~2.3 | 404-412 | OLED Hole-Transporting Material | nih.gov |

| Ir(III) Complex with 2,5-diaryl-pyridine | Not specified | Not specified | Sky-blue phosphorescence | OLED Emitter | researchgate.net |

| p-hydroxyl-4′-phenyl-terpyridine (L¹) | Not specified | Not specified | 425 (solid), 457 (solution) | Luminescent Material | acs.org |

| m-hydroxyl-4′-phenyl-terpyridine (L²) | Not specified | Not specified | 536 (solid), 367/524 (solution) | Luminescent Material | acs.org |

| o-hydroxyl-4′-phenyl-terpyridine (L³) | Not specified | Not specified | 539 (solid), 420 (solution) | Luminescent Material | acs.org |

Application in Radiochemistry for Imaging Ligand Development (focus on synthesis and in vitro/preclinical characterization)

Radiochemistry and nuclear medicine have greatly benefited from the development of novel radiolabeled ligands for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.com The 5-aryl-pyridin-3-ol scaffold has emerged as a promising platform for the design and synthesis of such imaging agents. The ability to incorporate radionuclides into these molecules allows for the non-invasive visualization and quantification of biological processes and disease states in vivo.

The synthesis of radiolabeled analogs of this compound typically involves the introduction of a radionuclide, such as Carbon-11 (¹¹C) or Technetium-99m (⁹⁹mTc), into the molecular structure. For example, ¹¹C-labeling can be achieved through the methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The synthesis and preclinical evaluation of ¹¹C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 PET imaging has been reported. nih.gov

In vitro characterization of these radioligands is a critical step in their development. This includes assessing their binding affinity and specificity to the target of interest using cell-based assays. For instance, saturation binding assays with radiolabeled ligands are performed on cells expressing the target receptor to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov The radiochemical purity of the synthesized radioligand is also meticulously determined using techniques like radio-thin layer chromatography and radio-HPLC. nih.govnih.gov

Preclinical evaluation in animal models is essential to assess the in vivo behavior of the radioligand. mdpi.com Biodistribution studies are conducted to determine the uptake and clearance of the radiotracer in various organs and tissues at different time points after injection. nih.gov SPECT or PET imaging studies in tumor-bearing animal models can visualize the accumulation of the radioligand in the tumor, providing information about its targeting efficiency. mdpi.comnih.gov For example, preclinical SPECT imaging has been widely used to study the biodistribution of radiolabeled molecules. mdpi.com The development of new radiolabeled derivatives, such as a ⁹⁹mTc-labeled 5-fluorouracil (B62378) derivative, has shown potential for selective binding to cancer cells in vitro. nih.gov

Table 3: Preclinical Characterization of Selected Radiolabeled Pyridine Analogs

| Radioligand | Radionuclide | Target | In Vitro Assay | In Vivo Model | Key Finding | Reference |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | ¹⁷⁷Lu | Somatostatin Receptor 2 | Cellular Uptake Assay | HEK-SST₂ Xenografts | High cellular uptake and tumor accumulation. | nih.gov |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | ¹⁷⁷Lu | Somatostatin Receptor 2 | Cellular Uptake Assay | HEK-SST₂ Xenografts | High cellular uptake and tumor accumulation. | nih.gov |

| [⁹⁹mTc]Tc-BQ0413 | ⁹⁹mTc | Prostate-Specific Membrane Antigen (PSMA) | Binding Specificity Assay | PC3-pip Tumor-bearing Mice | High binding affinity and specific tumor uptake. | nih.gov |

| [¹⁰³Ru]BOLD-100 | ¹⁰³Ru | Not specified | Cytotoxicity Assay | CT26 Allografts | Identical preclinical data to non-radiolabeled analog. | sigmaaldrich.com |

| ¹¹C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | ¹¹C | RIPK1 | Not specified | Not specified | Potential for RIPK1 PET imaging. | nih.gov |

Potential as Research Tools in Mechanistic Biology

Understanding the intricate mechanisms that govern biological processes is a cornerstone of modern biomedical research. Small molecules that can selectively interact with specific biological targets, such as enzymes or receptors, are invaluable tools for dissecting these mechanisms. The this compound scaffold and its analogs hold significant promise in this area, particularly as inhibitors of various protein kinases and other enzymes. doi.orgnih.gov

The development of potent and selective inhibitors allows researchers to probe the function of a specific protein in a biological pathway. For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors. nih.gov One compound from this series demonstrated potent antiproliferative activity and was shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Such compounds can be used to study the role of the microtubule cytoskeleton in various cellular processes, including cell division and intracellular transport.

Furthermore, analogs of this compound have been investigated as inhibitors of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways. doi.org The discovery of a highly ligand-efficient and efficacious JAK1 selective inhibitor with favorable pharmacokinetic properties demonstrates the potential of this chemical class for developing tools to study the role of JAK1 in inflammation and autoimmune diseases. doi.org By systematically modifying the structure of these inhibitors and evaluating their activity, researchers can perform structure-activity relationship (SAR) studies. These studies not only help in optimizing the potency and selectivity of the inhibitors but also provide insights into the molecular interactions between the ligand and its target protein. doi.org Deep learning models are also being employed to predict drug-target interactions, which can accelerate the identification of new research tools from large compound libraries. nih.govresearchgate.net The use of these pyridine-based compounds as research tools will undoubtedly contribute to a deeper understanding of complex biological systems and may pave the way for the development of new therapeutic strategies.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for the Pyridinol Core

The efficiency and versatility of the synthetic route to the 5-(3-chloro-4-methoxyphenyl)pyridin-3-ol core are paramount for enabling extensive research. While classical methods exist, future efforts should focus on developing more advanced and efficient synthetic strategies. Modern synthetic organic chemistry offers several powerful techniques that could be adapted for this purpose.

Promising methodologies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. nih.gov An MCR approach could potentially construct the substituted pyridinol ring in a one-pot synthesis from simpler, commercially available precursors.

Domino Reactions: Also known as cascade reactions, these processes involve multiple bond-forming transformations that occur consecutively without isolating intermediates. Inspired by the synthesis of natural products containing pyridone cores, a domino-Knoevenagel-electrocyclic reaction sequence could be a sophisticated strategy for accessing the pyridinol scaffold. researchgate.net

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for forming the carbon-carbon bond between the pyridine (B92270) and phenyl rings. researchgate.net Future work could optimize these couplings for the specific substrates required for this compound, potentially leading to higher yields and greater functional group tolerance.

| Synthetic Strategy | Potential Advantages | Key Considerations | Relevant Research Context |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, rapid access to diverse analogs. | Requires careful selection of starting materials and reaction conditions. | Used for synthesizing bioactive 2-pyridone-containing heterocycles. nih.gov |

| Domino Reactions | High synthetic elegance, formation of multiple bonds in one sequence. | Can be sensitive to substrate structure; mechanism can be complex. | Applied to the synthesis of polycyclic pyridones inspired by natural products. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | High reliability, functional group tolerance, well-established methods. | Cost of catalyst, potential for metal contamination in the final product. | Employed for synthesizing 5-substituted quinolones. researchgate.net |

Advanced SAR Guided by Computational and Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, future research should move beyond traditional trial-and-error synthesis and embrace a more rational design approach. This involves leveraging computational chemistry to predict how structural modifications will affect biological activity.

Key areas for exploration include:

Modification of the Phenyl Ring: The chloro and methoxy (B1213986) substituents are critical. Computational models can predict the effect of changing their position (e.g., to 2-chloro or 3-methoxy) or replacing them with other groups (e.g., fluoro, trifluoromethyl, or larger alkoxy groups) on target binding and pharmacokinetic properties.

Substitution on the Pyridinol Ring: The pyridinol core itself offers multiple positions for substitution that could form additional interactions with a biological target. nih.gov Docking simulations can identify which positions are most promising for adding substituents that could enhance potency or selectivity.

Bioisosteric Replacement: The pyridinol ring can be considered a bioisostere for other groups like phenols or amides. nih.gov Computational studies could explore replacing this core with other heterocyclic systems to discover novel chemotypes with improved properties.

| Structural Region | Proposed Modification | Potential Goal | Guiding Methodology |

|---|---|---|---|

| Phenyl Ring | Vary position and nature of halogen and alkoxy groups. | Improve binding affinity, alter solubility, modulate metabolism. | Quantitative Structure-Activity Relationship (QSAR), Molecular Docking. nih.gov |

| Pyridinol Core | Introduce small alkyl or polar groups at unoccupied positions. | Probe for additional binding pockets, enhance hydrogen bonding networks. | Molecular Docking, Analysis of known kinase-inhibitor complexes. nih.gov |

| Core Scaffold | Replace pyridinol with other heterocycles (e.g., pyrimidinol, pyrazinone). | Discover novel scaffolds, improve patentability, alter physicochemical properties. | Scaffold hopping algorithms, 3D shape and pharmacophore matching. nih.gov |

Discovery of Undiscovered Biological Targets and Pathways

While initial studies may point towards a particular biological activity, the pyridinone/pyridinol scaffold is known for its promiscuity, interacting with a wide range of targets including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. nih.govnih.gov A significant future direction is to systematically screen this compound to identify its full range of biological targets and mechanisms of action.

Research approaches could include:

Phenotypic Screening: Testing the compound across a diverse range of cell lines (e.g., cancer, immune, neuronal cells) to uncover unexpected biological effects.

Target-Based Screening: Screening the compound against large panels of purified enzymes and receptors, particularly kinase and GPCR panels, to identify direct molecular targets.

Chemoproteomics: Utilizing activity-based probes derived from the parent compound to identify binding partners in a cellular context, providing direct evidence of target engagement. A recent study used screening of an in-house library to identify a pyridinone derivative as an adenosine (B11128) A2A receptor antagonist, highlighting how new targets can be found for this class of compounds. nih.gov

Development of this compound Analogs for Specific Research Applications

Beyond therapeutic development, analogs of this compound can be designed as chemical tools to investigate biological processes. The development of such probes is a critical research area that can facilitate a deeper understanding of the compound's mechanism of action.

Examples of specialized analogs include:

Photoaffinity Probes: Analogs incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) that, upon UV irradiation, can covalently link the compound to its biological target, enabling definitive target identification.

Fluorescent Probes: Attaching a fluorescent dye to a position on the molecule that does not interfere with its biological activity. Such probes would allow for visualization of the compound's subcellular localization using fluorescence microscopy.

Biotinylated Analogs: Analogs tagged with biotin (B1667282) can be used for affinity purification of the target protein from cell lysates, a technique known as pull-down assay.

Integration of High-Throughput Screening and Computational Methods in Pyridinol Research

To accelerate the discovery and optimization process, future research on this compound and its derivatives must fully integrate experimental high-throughput screening (HTS) with modern computational methods. researchgate.net This synergistic approach allows for the rapid evaluation of thousands of compounds while minimizing time and resource expenditure.

The integrated workflow would involve:

Virtual Screening: Using the structure of a known or predicted target, computational models can screen vast virtual libraries of pyridinol analogs to prioritize a smaller, more promising set of compounds for synthesis. nih.gov

High-Throughput Synthesis: Employing automated or parallel synthesis techniques to rapidly create a physical library of the prioritized compounds.

High-Throughput Screening (HTS): Using automated robotic systems to test the synthesized library against one or more biological assays, generating a large dataset of activity. recipharm.com

Data Analysis and Model Refinement: The HTS data can be used to build and refine QSAR and machine learning models, which in turn can guide the next round of virtual screening and compound design in an iterative cycle of optimization. nih.govyoutube.com This combination of computational screening and in vitro analysis has proven effective in identifying novel kinase inhibitors. nih.gov

| Phase | Methodology | Objective | Expected Outcome |

|---|---|---|---|